molecular formula C6H11NO B144508 4-(Methylamino)pent-3-en-2-one CAS No. 130256-90-5

4-(Methylamino)pent-3-en-2-one

Cat. No. B144508
M. Wt: 113.16 g/mol
InChI Key: FNMKFVXIVPDFBL-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylamino)pent-3-en-2-one, also known as Methylone, is a synthetic cathinone that belongs to the phenethylamine family. It is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. Methylone is structurally similar to MDMA (ecstasy) and is often sold as a substitute for it.

Mechanism Of Action

4-(Methylamino)pent-3-en-2-one acts as a monoamine transporter substrate, which means that it binds to and is transported by the serotonin, dopamine, and norepinephrine transporters. Once inside the neuron, 4-(Methylamino)pent-3-en-2-one induces the release of these neurotransmitters into the synaptic cleft, leading to an increase in their extracellular concentrations. This increase in neurotransmitter levels is thought to underlie the psychoactive effects of 4-(Methylamino)pent-3-en-2-one.

Biochemical And Physiological Effects

4-(Methylamino)pent-3-en-2-one has been shown to have a wide range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. 4-(Methylamino)pent-3-en-2-one has been shown to produce oxidative stress in the brain, which may contribute to its neurotoxic effects.

Advantages And Limitations For Lab Experiments

4-(Methylamino)pent-3-en-2-one has several advantages for lab experiments. It is relatively easy to synthesize and is less expensive than MDMA. 4-(Methylamino)pent-3-en-2-one has a shorter duration of action than MDMA, which allows for more rapid experimentation. However, 4-(Methylamino)pent-3-en-2-one has several limitations as well. It is less potent than MDMA and may not produce the same effects. 4-(Methylamino)pent-3-en-2-one is also less studied than MDMA, and its long-term effects are not well understood.

Future Directions

There are several future directions for research on 4-(Methylamino)pent-3-en-2-one. One area of interest is the study of its neurotoxic effects. 4-(Methylamino)pent-3-en-2-one has been shown to produce oxidative stress in the brain, which may lead to long-term damage. Another area of interest is the study of its potential therapeutic effects. 4-(Methylamino)pent-3-en-2-one has been shown to produce similar effects to MDMA, which has been studied for its potential therapeutic use in treating PTSD. Finally, more research is needed to understand the long-term effects of 4-(Methylamino)pent-3-en-2-one use and its potential for abuse.

Synthesis Methods

4-(Methylamino)pent-3-en-2-one is synthesized from 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is a precursor for both MDMA and 4-(Methylamino)pent-3-en-2-one. The synthesis of 4-(Methylamino)pent-3-en-2-one involves the reduction of MDP2P with methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and crystallized to obtain 4-(Methylamino)pent-3-en-2-one.

Scientific Research Applications

4-(Methylamino)pent-3-en-2-one has been used in scientific research to study its effects on the central nervous system. It is a potent releaser of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior. 4-(Methylamino)pent-3-en-2-one has been shown to produce similar effects to MDMA, such as increased sociability, empathy, and euphoria. However, 4-(Methylamino)pent-3-en-2-one is less potent than MDMA and has a shorter duration of action.

properties

IUPAC Name

(E)-4-(methylamino)pent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(7-3)4-6(2)8/h4,7H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMKFVXIVPDFBL-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)pent-3-en-2-one

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